molecular formula C5H2Br2F2S B12071253 Thiophene, 2,3-dibromo-5-(difluoromethyl)- CAS No. 2149589-79-5

Thiophene, 2,3-dibromo-5-(difluoromethyl)-

Cat. No.: B12071253
CAS No.: 2149589-79-5
M. Wt: 291.94 g/mol
InChI Key: MPDCLOWQEOONSA-UHFFFAOYSA-N
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Description

Thiophene, 2,3-dibromo-5-(difluoromethyl)- is a halogenated thiophene derivative with the molecular formula C5H2Br2F2S. This compound is characterized by the presence of two bromine atoms and a difluoromethyl group attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in organic synthesis, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiophene, 2,3-dibromo-5-(difluoromethyl)- typically involves the bromination of thiophene derivatives followed by the introduction of the difluoromethyl group. One common method includes the bromination of 2,3-dibromothiophene using bromine in the presence of a catalyst. The difluoromethyl group can be introduced through a reaction with difluoromethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2,3-dibromo-5-(difluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield thiophene derivatives with various functional groups, while coupling reactions can produce extended conjugated systems .

Scientific Research Applications

Thiophene, 2,3-dibromo-5-(difluoromethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Thiophene, 2,3-dibromo-5-(difluoromethyl)- involves its interaction with various molecular targets. The bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophene, 2,3-dibromo-5-(difluoromethyl)- is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct electronic and steric properties. These features make it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

2,3-dibromo-5-(difluoromethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2F2S/c6-2-1-3(5(8)9)10-4(2)7/h1,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDCLOWQEOONSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201264778
Record name Thiophene, 2,3-dibromo-5-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2149589-79-5
Record name Thiophene, 2,3-dibromo-5-(difluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2149589-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene, 2,3-dibromo-5-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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